molecular formula C14H20N2O7S B14360699 2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate CAS No. 91677-29-1

2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate

Cat. No.: B14360699
CAS No.: 91677-29-1
M. Wt: 360.38 g/mol
InChI Key: CJBMUYDLGXNUIG-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate: is a chemical compound that features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Carbamoyl Group:

    Introduction of the Dimethoxy Groups: The methoxy groups are typically introduced through methylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The piperidine moiety may interact with receptors or enzymes, modulating their activity. The compound’s effects can be attributed to its ability to form hydrogen bonds, participate in hydrophobic interactions, and undergo chemical transformations within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    2,3-Dimethoxyphenyl Compounds: Compounds with similar methoxy substitutions on a phenyl ring.

    Carbamoyl Derivatives: Compounds containing the carbamoyl functional group.

Uniqueness

2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperidine moiety, dimethoxy groups, and sulfate group makes it distinct from other similar compounds, potentially leading to unique interactions and applications.

Properties

91677-29-1

Molecular Formula

C14H20N2O7S

Molecular Weight

360.38 g/mol

IUPAC Name

[2,3-dimethoxy-5-(piperidin-3-ylcarbamoyl)phenyl] hydrogen sulfate

InChI

InChI=1S/C14H20N2O7S/c1-21-11-6-9(14(17)16-10-4-3-5-15-8-10)7-12(13(11)22-2)23-24(18,19)20/h6-7,10,15H,3-5,8H2,1-2H3,(H,16,17)(H,18,19,20)

InChI Key

CJBMUYDLGXNUIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)NC2CCCNC2)OS(=O)(=O)O)OC

Origin of Product

United States

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